Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate
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Overview
Description
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate is a chemical compound that belongs to the oxazolidine family. This compound is characterized by its unique structure, which includes an oxazolidine ring with an ethyl ester group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate typically involves the reaction of 1,2-amino alcohols with ethyl (Z)-2-iodo-4-oxobutenoate in the presence of a palladium(0) catalyst . This reaction is an example of an asymmetric one-pot 6π-azaelectrocyclization, which is a common method for synthesizing oxazolidines.
Industrial Production Methods
Industrial production of this compound often involves multicomponent reactions using 1,2-amino alcohols as starting materials. These reactions can be metal-free domino annulation/Mannich reactions, transition metal-catalyzed cascade reactions, or extended one-pot asymmetric azaelectrocyclization .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazolidinone derivatives.
Reduction: Reduction reactions can convert it into simpler oxazolidine derivatives.
Substitution: It can undergo substitution reactions where different functional groups replace the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cyclization reactions, and various oxidizing and reducing agents for oxidation and reduction reactions, respectively .
Major Products
The major products formed from these reactions are typically different oxazolidine and oxazolidinone derivatives, which have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate involves its interaction with various molecular targets and pathways. The oxazolidine ring structure allows it to participate in different chemical reactions, which can lead to the formation of biologically active compounds. These compounds can then interact with specific enzymes or receptors in biological systems, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds have a similar oxazolidine ring structure but differ in their functional groups.
Spirooxazolidines: These compounds have a spirocyclic structure that includes an oxazolidine ring.
Mono- and Polycyclic Oxazolidines: These compounds have one or more oxazolidine rings in their structure.
Uniqueness
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate is unique due to its specific ester group and the presence of two methyl groups on the oxazolidine ring. This unique structure gives it distinct chemical properties and reactivity compared to other oxazolidine derivatives .
Biological Activity
Ethyl 5,5-dimethyl-2-oxooxazolidine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features an oxazolidine ring, which is known for its diverse biological activities. The structural formula is represented as follows:
The presence of the oxazolidine moiety contributes to its pharmacological properties, making it a candidate for further investigation in various therapeutic areas.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives of oxazolidine have shown promising results in inhibiting cancer cell proliferation. A notable example is the compound 32b , which demonstrated significant activity against neuroblastoma cells, indicating that modifications in the oxazolidine structure can enhance biological efficacy .
The mechanism by which this compound exerts its effects involves the modulation of sphingolipid metabolism. It has been shown to inhibit enzymes like acid ceramidase (AC), which plays a crucial role in the balance between ceramide and sphingosine-1-phosphate—two lipids with opposing effects on cell survival and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications at specific positions on the oxazolidine ring can significantly alter potency and selectivity against various biological targets. For example:
Compound | Modification | Biological Activity |
---|---|---|
32b | N-pentyl substitution | Potent AC inhibitor |
12a | Phenyl group addition | Enhanced cell viability inhibition |
8a | Fluorinated phenyl group | Improved pharmacokinetic profile |
These modifications highlight how structural changes can lead to compounds with improved therapeutic profiles.
Study on Neuroblastoma Cells
A study focusing on the effects of this compound derivatives on neuroblastoma cells revealed that certain modifications led to enhanced cytotoxicity. The compound 32b was identified as a potent inhibitor with an IC50 value significantly lower than that of unmodified compounds .
In Vivo Efficacy
In vivo studies demonstrated that derivatives of this compound exhibited favorable pharmacokinetic properties. These studies are essential for assessing the potential clinical applications of these compounds in treating various cancers .
Properties
Molecular Formula |
C8H13NO4 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
ethyl 5,5-dimethyl-2-oxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C8H13NO4/c1-4-12-6(10)9-5-8(2,3)13-7(9)11/h4-5H2,1-3H3 |
InChI Key |
TULKMXDUSFECAM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(OC1=O)(C)C |
Origin of Product |
United States |
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